Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” is a complex compound with the molecular formula C17H22O6 . It has a molecular weight of 322.4 g/mol . This compound holds immense promise within the biomedical sector. Its unique molecular configuration opens up novel avenues for drug discovery, specifically for combating malignant tumors, metabolic disorders like diabetes, and contagious ailments .
Synthesis Analysis
The synthesis of “Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” involves Helferich glycosylation of methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside with tetra-O-acetyl-alpha-D-mannopyranosyl bromide . This reaction results in a 90% yield .Molecular Structure Analysis
The molecule contains a total of 47 bonds, including 25 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also includes 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 5 aliphatic ethers .Chemical Reactions Analysis
The compound exhibits selectivity in the formation of 4,6-O-benzylidenes when reacted with excess benzaldehyde in the presence of an acid catalyst .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 66.4 Ų and a complexity of 383. It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts .Scientific Research Applications
Application 1: Synthesis of Iminosugars
- Summary of Application: Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .
- Methods of Application: The synthesis involved the reaction of Methyl α-D-mannopyranoside with other reagents to form the iminosugars .
- Results or Outcomes: The result was a stable noeuromycin analog with a D-manno configuration .
Application 2: Investigation of Mannose Binding Sites
- Summary of Application: Methyl α-D-mannopyranoside has been used in a study to investigate the primary mannose binding site of pradimicin A .
- Methods of Application: The study involved the use of Methyl α-D-mannopyranoside in binding assays with pradimicin A .
- Results or Outcomes: The study provided insights into the mannose binding sites of pradimicin A .
Application 3: Synthesis of Anhydrosugars
- Summary of Application: Methyl 4,6-O-benzylidene-α-d-glucopyranoside, a related compound, has been used to synthesize 2,3-anhydro-4,6-O-benzylidene-α-d-allopyranoside and -mannopyranoside .
- Methods of Application: The synthesis involved the reaction of Methyl 4,6-O-benzylidene-α-d-glucopyranoside with diethyl azodicarboxylate and triphenylphosphine .
- Results or Outcomes: The result was the formation of 2,3-anhydro-4,6-O-benzylidene-α-d-allopyranoside and -mannopyranoside .
Application 4: Synthesis of Oligosaccharides
- Summary of Application: Methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside has been modified by fluorination and saccharification. It can be used in the synthesis of oligosaccharides .
- Methods of Application: The synthesis involved the reaction of Methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside with other reagents to form the oligosaccharides .
- Results or Outcomes: The result was the formation of oligosaccharides .
Application 5: Custom Synthesis for Monosaccharides
- Summary of Application: Methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside can be used as a custom synthesis for monosaccharides .
- Methods of Application: The synthesis involved the reaction of Methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside with other reagents to form the monosaccharides .
- Results or Outcomes: The result was the formation of monosaccharides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOXWCQWDJWNDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.